molecular formula C17H12FN3O B14161393 N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 714937-17-4

N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B14161393
CAS No.: 714937-17-4
M. Wt: 293.29 g/mol
InChI Key: LPEJBDXMSLZHBM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the benzofuro[3,2-d]pyrimidine family, which is known for its diverse pharmacological properties, including antitumor and analgesic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-(2-fluorophenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine, typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and isocyanates to form carbodiimide intermediates, which then react with nitrogen-oxygen-containing nucleophiles . The reaction is usually carried out at temperatures between 40-50°C in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for N-(2-fluorophenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in various substituted benzofuro[3,2-d]pyrimidine compounds.

Scientific Research Applications

N-(2-fluorophenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

714937-17-4

Molecular Formula

C17H12FN3O

Molecular Weight

293.29 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C17H12FN3O/c1-10-19-15-11-6-2-5-9-14(11)22-16(15)17(20-10)21-13-8-4-3-7-12(13)18/h2-9H,1H3,(H,19,20,21)

InChI Key

LPEJBDXMSLZHBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=CC=CC=C3F)OC4=CC=CC=C42

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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